2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid
CAS No.:
Cat. No.: VC17743510
Molecular Formula: C10H12O3S
Molecular Weight: 212.27 g/mol
* For research use only. Not for human or veterinary use.
![2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid -](/images/structure/VC17743510.png)
Specification
Molecular Formula | C10H12O3S |
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Molecular Weight | 212.27 g/mol |
IUPAC Name | 2-[(2-methylsulfanylphenyl)methoxy]acetic acid |
Standard InChI | InChI=1S/C10H12O3S/c1-14-9-5-3-2-4-8(9)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
Standard InChI Key | JFGRJPNYDOXIIJ-UHFFFAOYSA-N |
Canonical SMILES | CSC1=CC=CC=C1COCC(=O)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid delineates its structure:
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A phenyl ring substituted at position 2 with a methylsulfanyl (-SCH₃) group.
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A methoxymethyl (-OCH₂-) bridge linking the phenyl ring to an acetic acid (-CH₂COOH) terminus.
The molecular formula is C₁₀H₁₂O₃S, with a molecular weight of 212.26 g/mol. This aligns with structurally related compounds, such as 2-[2-(methylsulfanyl)phenyl]acetic acid (C₉H₁₀O₂S, 182.24 g/mol) , differing by the addition of a methoxy group and methylene unit.
Spectroscopic Signatures
While experimental spectral data for this compound is unavailable, key features can be inferred:
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IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch of carboxylic acid) and 2550 cm⁻¹ (S-H stretch, though attenuated by the methyl group) .
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NMR:
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¹H NMR: A singlet for the methylsulfanyl group (δ 2.4–2.6 ppm), multiplet aromatic protons (δ 6.8–7.5 ppm), and a characteristic triplet for the methoxymethyl bridge (δ 3.7–4.1 ppm) .
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¹³C NMR: Carboxylic carbon at δ 170–175 ppm, aromatic carbons at δ 120–140 ppm, and the methylsulfanyl carbon at δ 15–18 ppm .
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Physicochemical Properties
Thermodynamic Parameters
Based on analogs:
Stability and Reactivity
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Thermal Stability: Decomposition likely occurs above 200°C, with potential release of sulfur dioxide (SO₂) due to methylsulfanyl oxidation .
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pH Sensitivity: The carboxylic acid group (pKa ≈ 4.5) deprotonates in basic media, forming a water-soluble conjugate base .
Synthesis and Manufacturing
Williamson Ether Synthesis
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Intermediate Preparation:
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Etherification:
Direct Alkylation
Industrial Scalability
Challenges include:
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